N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a 3-cyclohexylpropanamide moiety at position 2. The thieno-pyrazole scaffold is a bicyclic system combining thiophene and pyrazole rings, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h7-10,14H,1-6,11-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSQHNFSZANEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved by the cyclization of appropriate thioamide and hydrazine derivatives under reflux conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction using 4-chlorobenzaldehyde in the presence of a base such as sodium hydride.
Attachment of the cyclohexylpropanamide moiety: This is typically done through an amidation reaction using cyclohexylpropanoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or proteases, leading to the suppression of cellular processes such as proliferation or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Analysis
The compound is compared to two structurally related molecules from the evidence:
Key Observations:
- The cyclohexylpropanamide group provides greater hydrophobicity compared to the sulfonamide in and the carbamate in , which may improve membrane permeability.
- Pyraclostrobin’s methoxy carbamate group is associated with fungicidal activity via mitochondrial respiration inhibition , whereas the target compound’s amide group might target different enzymes or receptors.
Research Implications and Gaps
- Bioactivity Hypotheses: The structural similarities to (sulfonamide-based) and (carbamate-based) suggest possible antimicrobial or antifungal activity. However, the unique thieno-pyrazole core may confer novel mechanisms.
- Computational Needs : Further DFT studies (as in ) could quantify electronic properties, while Multiwfn could analyze bond orders or orbital compositions to rationalize reactivity.
- Experimental Validation : Synthesis and testing against biological targets (e.g., kinases or cytochrome P450 enzymes) are needed to validate inferred properties.
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
- Molecular Formula : C₁₈H₁₈ClN₃OS
- Molecular Weight : 371.9 g/mol
- CAS Number : 899742-01-9
The structure includes a thieno[3,4-c]pyrazole core, which is known for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thieno[3,4-c]pyrazoles. For instance, derivatives with similar structures have shown promising activity against glioblastoma cell lines. Notably, a related compound exhibited low micromolar activity against the AKT2 kinase, which is crucial in glioma biology. This compound inhibited neurosphere formation in patient-derived glioma stem cells while demonstrating reduced cytotoxicity towards non-cancerous cells, indicating a selective therapeutic window .
Antifungal and Antitubercular Properties
Research has also indicated that pyrazole derivatives can possess antifungal and antitubercular activities. Specifically, compounds with a 4-chlorophenyl group demonstrated significant effectiveness against various pathogenic fungi and Mycobacterium tuberculosis H37Rv. The presence of the pyrazole scaffold appears to enhance these biological activities .
The mechanism of action for thieno[3,4-c]pyrazole derivatives often involves the inhibition of key kinases involved in cancer progression. For example, the inhibition of AKT signaling pathways has been linked to reduced tumor growth and improved survival rates in experimental models of glioma .
Structure-Activity Relationship (SAR)
Studies on structure-activity relationships have revealed that modifications to the thieno[3,4-c]pyrazole core can significantly influence biological activity. For instance, substituents such as chlorophenyl groups enhance potency against specific cancer cell lines while maintaining lower toxicity towards normal cells .
Case Study 1: Glioblastoma Inhibition
A study involving a series of thieno[3,4-c]pyrazole derivatives demonstrated that certain compounds could effectively inhibit glioblastoma growth in vitro. The most potent derivative showed an IC50 value in the low micromolar range against glioma cell lines while sparing non-cancerous cells .
Case Study 2: Antifungal Activity
In another investigation, several pyrazole derivatives were synthesized and tested for antifungal activity. One particular compound showed remarkable efficacy against four pathogenic fungal strains and was also effective against Mycobacterium tuberculosis .
Data Table: Summary of Biological Activities
| Compound | Biological Activity | Target | IC50 (µM) | Selectivity |
|---|---|---|---|---|
| Compound 1 | Anticancer | AKT2 | <5 | High (non-toxic to normal cells) |
| Compound 2 | Antifungal | Various fungi | <10 | Moderate |
| Compound 3 | Antitubercular | M. tuberculosis | <15 | High |
Q & A
Q. What are the primary synthetic routes for N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide, and how can structural purity be validated?
- Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization of thieno-pyrazole intermediates and subsequent amidation. Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and confirming product purity via melting point analysis (>250°C) and NMR spectroscopy. For example, NMR can resolve amine/imine tautomer ratios (e.g., 50:50 observed in related pyrazole derivatives) . High-resolution mass spectrometry (HRMS) and NMR are critical for resolving structural ambiguities, such as distinguishing between regioisomers or confirming cyclohexyl group orientation .
Q. How can researchers assess the compound’s preliminary biological activity in target identification studies?
- Methodological Answer : Begin with in silico docking studies to predict binding affinity to targets like cannabinoid receptors (based on structural analogs, e.g., JD5037, a pyrazole derivative targeting CB1 receptors) . Follow with in vitro assays (e.g., competitive binding assays using radiolabeled ligands) and dose-response curves to quantify IC values. Use orthogonal validation methods, such as functional assays (cAMP modulation), to confirm activity .
Advanced Research Questions
Q. What experimental design strategies optimize synthesis yield and minimize byproducts in complex heterocyclic systems like thieno-pyrazoles?
- Methodological Answer : Employ statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can model nonlinear relationships between variables and optimize conditions for cyclization steps. This approach reduces trial-and-error experimentation and improves yield reproducibility . Reaction monitoring via inline FTIR or HPLC-MS ensures real-time detection of intermediates/byproducts .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for tautomeric forms of the compound?
- Methodological Answer : Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria between amine/imine tautomers. For example, cooling the sample to -40°C can "freeze" tautomeric states, resolving split signals into distinct peaks . Cross-validate with computational methods (DFT calculations) to predict chemical shifts and tautomer stability .
Q. What computational tools are recommended for predicting the compound’s reactivity in novel reaction pathways?
- Methodological Answer : Leverage quantum chemical reaction path search algorithms (e.g., GRRM or AFIR) to explore potential energy surfaces for cyclization or amidation steps. Pair with machine learning models trained on reaction databases (e.g., USPTO) to predict regioselectivity. The ICReDD framework integrates these tools to prioritize high-probability pathways for experimental validation .
Q. How can researchers systematically analyze degradation products under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., exposure to heat, light, or humidity). Analyze degradation products via LC-HRMS with fragmentation patterns (MS/MS) to identify structural modifications. Use Principal Component Analysis (PCA) to correlate degradation pathways with environmental factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
